Benzamide, N-(7-oxo-1,3,5-cycloheptatrien-1-yl)-3,4,5-trimethoxy- Benzamide, N-(7-oxo-1,3,5-cycloheptatrien-1-yl)-3,4,5-trimethoxy-
Brand Name: Vulcanchem
CAS No.: 18188-88-0
VCID: VC21046427
InChI: InChI=1S/C17H17NO5/c1-21-14-9-11(10-15(22-2)16(14)23-3)17(20)18-12-7-5-4-6-8-13(12)19/h4-10H,1-3H3,(H,18,19,20)
SMILES: COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=CC=CC2=O
Molecular Formula: C17H17NO5
Molecular Weight: 315.32 g/mol

Benzamide, N-(7-oxo-1,3,5-cycloheptatrien-1-yl)-3,4,5-trimethoxy-

CAS No.: 18188-88-0

Cat. No.: VC21046427

Molecular Formula: C17H17NO5

Molecular Weight: 315.32 g/mol

* For research use only. Not for human or veterinary use.

Benzamide, N-(7-oxo-1,3,5-cycloheptatrien-1-yl)-3,4,5-trimethoxy- - 18188-88-0

Specification

CAS No. 18188-88-0
Molecular Formula C17H17NO5
Molecular Weight 315.32 g/mol
IUPAC Name 3,4,5-trimethoxy-N-(7-oxocyclohepta-1,3,5-trien-1-yl)benzamide
Standard InChI InChI=1S/C17H17NO5/c1-21-14-9-11(10-15(22-2)16(14)23-3)17(20)18-12-7-5-4-6-8-13(12)19/h4-10H,1-3H3,(H,18,19,20)
Standard InChI Key HZSQZWNHTZCPLK-UHFFFAOYSA-N
SMILES COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=CC=CC2=O
Canonical SMILES COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=CC=CC2=O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator